Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

Catalog No.
S1499389
CAS No.
194367-78-7
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

CAS Number

194367-78-7

Product Name

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

IUPAC Name

ethyl 3-(4-formylphenyl)benzoate

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3

InChI Key

PGDYFVYPQHZDDD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Synonyms

ETHYL-3-(4-FORMYLPHENYL) BENZOATE

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate is an organic compound characterized by its biphenyl structure with a formyl group at the 4' position and an ethyl ester at the 3-carboxylic acid position. Its molecular formula is C16H14O3C_{16}H_{14}O_{3}, and it has a molecular weight of 254.28 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of reactive functional groups that can participate in various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide, yielding 4'-carboxy-[1,1'-biphenyl]-3-carboxylic acid as a product.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, producing 4'-hydroxymethyl-[1,1'-biphenyl]-3-carboxylate.
  • Substitution: The ethoxy group in the ester can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles like amines or thiols, leading to diverse substituted biphenyl derivatives.

Research indicates that Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate exhibits potential biological activity. It has been investigated for its role as a ligand in biochemical assays, where it may bind to specific proteins or enzymes, influencing their activity. Furthermore, it is being explored for possible applications in drug development, particularly as an anti-inflammatory and anticancer agent. The compound's interactions with molecular targets could modulate enzymatic functions, leading to therapeutic effects.

The synthesis of Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate typically involves:

  • Suzuki-Miyaura Coupling: This method forms the biphenyl core by coupling a boronic acid derivative with a halogenated derivative of another phenyl ring in the presence of a palladium catalyst and a base.
  • Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and a strong acid catalyst such as sulfuric acid to yield the ethyl ester.

Industrial production often employs optimized conditions for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistency.

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate finds applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is used in biochemical assays to study enzyme activity.
  • Medicine: It is explored for its potential use in developing drugs targeting inflammation and cancer.
  • Industry: Utilized in producing specialty chemicals and materials, including polymers and dyes.

The interaction studies of Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate focus on its binding affinity to various biological targets. These studies aim to understand how the compound modulates enzyme activities or receptor functions. Such interactions are critical for assessing its therapeutic potential and understanding its mechanism of action in biological systems.

Several compounds share structural similarities with Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate:

  • Ethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate: Similar structure but with the formyl group at a different position.
  • 4'-formyl-[1,1'-biphenyl]-3-carboxylic acid: Lacks the ethoxy group, having a carboxylic acid instead.
  • 4'-hydroxymethyl-[1,1'-biphenyl]-3-carboxylate: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate's uniqueness lies in the specific positioning of its functional groups. This configuration influences its reactivity and interactions with other molecules, making it valuable for targeted synthetic applications and research studies. Its ability to participate in diverse

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Biphenyl Framework Construction

The Suzuki-Miyaura coupling is the most widely used method for constructing the biphenyl core. This palladium-catalyzed reaction couples an aryl halide (e.g., 3-bromobenzoate ester) with a formyl-substituted aryl boronic acid (e.g., 4-formylphenylboronic acid). Key parameters include:

ParameterOptimal ConditionsYieldSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)75–92%
BaseK₂CO₃ or Na₂CO₃
SolventDMF/H₂O (3:1) or THF
Temperature80–100°C

Mechanistic Insight: Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biphenyl product. Side reactions, such as protodeboronation, are mitigated by using anhydrous solvents and inert atmospheres.

Buchwald-Hartwig Amination for Functionalized Derivatives

The Buchwald-Hartwig amination introduces amino groups to the biphenyl scaffold, enabling access to pharmacologically relevant derivatives. For example, coupling ethyl 3-bromobenzoate with 4-aminobenzaldehyde derivatives under Pd/Xantphos catalysis achieves substituted anilines:

LigandBaseYieldSource
XantphosNaOt-Bu68–86%
BINAPLiHMDS72–90%
Josiphos-typeK₃PO₄60–78%

Applications: This method is critical for synthesizing angiotensin II receptor blockers (e.g., azilsartan precursors).

Directed Ortho Metalation-Formylation Approaches

Directed ortho metalation (DoM) enables regioselective functionalization of aromatic rings. Using N,N-diisopropylbenzamide as a directing group, n-BuLi deprotonates the ortho position, which is then quenched with DMF to install the formyl group:

Reaction Scheme:

  • Lithiation:
    $$ \text{Ar-H} + n\text{-BuLi} \rightarrow \text{Ar-Li} $$
  • Formylation:
    $$ \text{Ar-Li} + \text{DMF} \rightarrow \text{Ar-CHO} $$

Key Findings:

  • The OSEM (O-silyl ethyl methyl) directing group provides superior regioselectivity (90–95%) compared to traditional DMGs like OCONEt₂.
  • Yields range from 60–83% for biphenyl derivatives.

Tandem Diels-Alder/Dehydration Routes from Furan Precursors

While less common, Diels-Alder reactions with furans offer an alternative route. 3,4-Dimethoxyfuran reacts with ethyl cinnamate derivatives under thermal conditions to form cyclohexene intermediates, which dehydrate to biphenyls:

Limitations:

  • Low reactivity of oxygenated dienes (≤40% yield).
  • Competing side reactions necessitate precise temperature control (120–140°C).

Solid-Phase Synthesis for High-Purity Production

Solid-phase methods enhance purity and scalability, particularly for peptide-biphenyl hybrids. The Wang resin-bound 2,2'-diaminobiphenyl undergoes sequential formylation and esterification, followed by cleavage with TFA:

Advantages:

  • Avoids cross-linking due to steric hindrance.
  • Yields >90% for combinatorial libraries.

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate represents a significant advancement in organocatalytic chemistry, functioning as both a structural scaffold and reactive intermediate in diverse catalytic transformations . The compound's unique biphenyl architecture, featuring both formyl and ester functionalities, enables multifaceted mechanistic pathways that have garnered considerable attention in contemporary synthetic methodology [29] [30]. Recent investigations have demonstrated that this compound participates in sophisticated catalytic networks through its capacity to undergo selective transformations while maintaining stereochemical integrity [31] [32].

The mechanistic versatility of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate stems from its ability to engage in multiple activation modes simultaneously [1] [4]. The formyl group serves as an electrophilic center capable of forming reversible covalent bonds with nucleophilic catalysts, while the ester functionality provides additional coordination sites for organometallic species [17] [22]. This dual reactivity profile has been exploited in ternary catalytic systems where the compound functions as both substrate and ligand precursor [6] [9].

Ternary Catalytic Systems for Tsuji-Trost Allylation

The incorporation of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate in ternary catalytic systems for Tsuji-Trost allylation has revolutionized the field of asymmetric carbon-carbon bond formation [6] [9] [11]. These sophisticated catalytic networks typically involve three distinct components: a chiral aldehyde catalyst, a palladium species, and a Lewis acid cocatalyst, with the biphenyl compound serving multiple mechanistic roles [17] [22].

In the primary mechanistic pathway, the formyl group of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate undergoes condensation with nitrogen-containing substrates to form transient imine intermediates [6] [17]. This process occurs simultaneously with palladium-catalyzed oxidative addition to allyl substrates, generating the characteristic π-allyl palladium complexes that define Tsuji-Trost chemistry [8] [10] [12]. The biphenyl framework provides crucial steric and electronic control over the subsequent nucleophilic attack, directing regioselectivity toward the formation of linear versus branched allylation products [6] [11].

Recent mechanistic studies have revealed that the ester functionality in ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate serves as a coordinating ligand for the palladium center, influencing both the stability and reactivity of the π-allyl intermediate [9] [17]. This coordination mode has been demonstrated through detailed kinetic analyses showing enhanced turnover frequencies when the biphenyl ester is present compared to simpler aldehyde catalysts [6] [8]. The resulting catalytic system exhibits remarkable chemoselectivity, favoring carbon-allylation over nitrogen-allylation with selectivity ratios exceeding twenty to one [9] [11].

Table 1: Mechanistic Parameters in Ternary Tsuji-Trost Allylation Systems

Catalyst ComponentRole in MechanismYield Range (%)Enantioselectivity (% ee)Turnover Number
Chiral AldehydeSubstrate Activation85-9590-96500-800
Palladium Speciesπ-Allyl Formation80-9085-92400-600
Lewis AcidStereochemical Control75-8878-95300-500

The mechanistic complexity increases when electron-rich versus electron-deficient aryl iodides are employed as coupling partners [6] [9]. With electron-rich substrates, the dominant pathway involves initial allylation followed by Heck coupling, whereas electron-deficient systems favor the reverse sequence [6]. This mechanistic dichotomy has been rationalized through computational studies demonstrating differential binding affinities of the biphenyl ester to palladium centers with varying electronic environments [8] [17].

Hydrogen Transfer-Mediated Aldehyde-Ester Interconversion

The aldehyde and ester functionalities present in ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate enable sophisticated hydrogen transfer processes that facilitate reversible interconversion between these oxidation states [14] [15] [16]. This mechanistic pathway represents a cornerstone of borrowing hydrogen methodology, where temporary hydrogen storage and release drive thermodynamically favorable transformations [19] [20].

The primary mechanism involves initial dehydrogenation of alcohol substrates in the presence of transition metal catalysts, generating transient aldehyde intermediates that can undergo condensation with the formyl group of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate [15] [16]. The resulting hemiacetal intermediate undergoes subsequent hydrogen transfer from metal hydride species, ultimately yielding ester products through a carefully orchestrated sequence of oxidation and reduction steps [14] [19].

Manganese-based catalytic systems have demonstrated exceptional efficiency in promoting these hydrogen transfer processes [16]. The mechanism proceeds through outer-sphere hydrogen transfer, where the manganese center alternates between oxidation states while maintaining coordination to nitrogen-containing ligands derived from the biphenyl substrate [16]. Turnover numbers exceeding seventeen thousand have been achieved under optimized conditions, with turnover frequencies reaching three thousand five hundred per hour [16].

Table 2: Hydrogen Transfer Reaction Parameters

Hydrogen DonorCatalyst SystemSubstrate Conversion (%)Product SelectivityReaction Time (h)
IsopropanolIridium Bifunctional95-99>98%2-4
EthanolIron Complex>9988%6-8
Formic AcidRuthenium Complex90-95>95%3-5

The ester functionality in ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate can also serve as a hydrogen acceptor in transfer hydrogenation reactions [14] [15]. This process involves rhodium-catalyzed systems where the ester carbonyl coordinates to the metal center, facilitating hydride delivery from coordinated hydrogen donor molecules [20]. The chemoselective reduction of esters to aldehydes represents a particularly challenging transformation that has been achieved through careful tuning of reaction conditions and catalyst design [15] [16].

Enamine Intermediate Formation in Asymmetric Catalysis

The formyl group of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate participates in enamine intermediate formation through condensation with chiral secondary amines, creating reactive nucleophilic species that enable asymmetric carbon-carbon bond formation [21] [22] [24]. This mechanistic pathway represents one of the most powerful methods for achieving stereochemical control in organocatalytic transformations [23] [27].

The enamine formation process follows the classical pathway involving initial nucleophilic attack of the amine on the formyl carbonyl, followed by dehydration to generate the carbon-nitrogen double bond [23] [24]. However, the presence of the biphenyl framework introduces unique conformational constraints that influence both the rate of enamine formation and the stereochemical outcome of subsequent reactions [21] [25]. Kinetic studies using nuclear magnetic resonance spectroscopy have revealed that enamine formation rates are zero-order in proline concentration, indicating that deprotonation of iminium intermediates represents the rate-determining step [24].

The resulting enamine intermediates exhibit enhanced nucleophilicity compared to simple enolate equivalents, enabling reactions with less reactive electrophiles under mild conditions [21] [27]. The biphenyl scaffold provides additional stabilization through π-π stacking interactions, extending the lifetime of these reactive intermediates and improving reaction efficiency [25] [28]. Recent time-resolved electron paramagnetic resonance studies have directly observed enamine radical cation intermediates formed through single electron transfer processes, providing unprecedented insight into the mechanistic details of these transformations [28].

Table 3: Enamine Intermediate Characteristics and Reactivity

Enamine TypeFormation Rate (s⁻¹)Stability (kcal/mol)Nucleophilicity IndexSelectivity Factor
Proline-derived2.3 × 10⁻³12-151.458.2
Diarylprolinol Ether1.8 × 10⁻²18-222.6715.6
Primary Amine-derived5.1 × 10⁻²8-123.214.3
Biphenyl Amine3.7 × 10⁻²20-252.8912.8

The mechanistic pathway for asymmetric aldol reactions proceeds through formation of a chiral enamine intermediate between ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate and proline-derived catalysts [21] [24]. The enamine approaches electrophilic carbonyl compounds from the less hindered face, with the biphenyl substituent providing effective steric shielding [22] [27]. This approach geometry has been validated through computational studies showing transition state energies favoring the observed stereochemical outcomes by margins exceeding eight kilocalories per mole [31] [32].

The development of dual angiotensin II receptor and calcium channel antagonists represents a significant advancement in cardiovascular pharmacotherapy, and ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate serves as a critical synthetic intermediate in this therapeutic class [4] [5] [6]. These dual antagonists address the complex pathophysiology of cardiovascular diseases by simultaneously targeting both the renin-angiotensin system and calcium channel-mediated processes [7] [8].

The biphenyl structure of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate provides the essential aromatic framework required for angiotensin II receptor binding [4] [6]. Research has demonstrated that the positioning of the formyl group at the 4' position and the carboxylate ester at the 3 position creates an optimal spatial arrangement for subsequent synthetic transformations that introduce the tetrazole or carboxylic acid moieties characteristic of angiotensin receptor blockers [7]. The compound's formyl functionality serves as a reactive handle for condensation reactions that can introduce additional pharmacophoric elements necessary for dual receptor activity [5].

Synthetic studies have shown that modifications of the ethyl ester group can be used to modulate the pharmacokinetic properties of the final drug candidates [4]. The ester can be hydrolyzed to generate the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to create amide linkages that enhance binding affinity to both angiotensin II type 1 receptors and L-type calcium channels [5] [9]. The biphenyl core's conformational flexibility allows for the precise positioning of substituents required for dual receptor recognition [8].

Mechanistic investigations have revealed that the 4'-formyl group can undergo aldol condensations and related reactions to introduce heterocyclic rings that are essential for calcium channel blocking activity [9]. This synthetic versatility enables medicinal chemists to fine-tune the balance between angiotensin II antagonism and calcium channel inhibition, addressing the challenge of achieving therapeutic efficacy while minimizing cardiovascular side effects [5] [7].

Building Block for Sialoside CD22-Specific Inhibitors

The application of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate in the synthesis of sialoside CD22-specific inhibitors represents an emerging area of research with significant implications for immunotherapy and cancer treatment [10] [11]. CD22, a B-cell specific lectin that recognizes sialic acid-containing oligosaccharides, plays a crucial role in B-cell regulation and represents an important target for therapeutic intervention [12] [10].

The biphenyl scaffold of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate provides a rigid aromatic platform that can be functionalized to mimic the binding characteristics of natural sialic acid ligands [10]. The compound's formyl group serves as a key reactive center for the attachment of carbohydrate moieties or carbohydrate mimetics that are essential for CD22 recognition [11]. Synthetic approaches have utilized the aldehyde functionality to create glycosidic linkages through reductive amination reactions with amino-functionalized sialic acid derivatives [10].

Research has demonstrated that the 3-carboxylate position can be modified to introduce linker groups that connect the biphenyl-based CD22 binding domain to additional functional elements [10]. These modifications enable the creation of multivalent inhibitors that exhibit enhanced binding affinity through avidity effects. The ethyl ester can be selectively hydrolyzed and subsequently coupled with polyethylene glycol spacers or other linker molecules to generate compounds with improved solubility and pharmacokinetic properties [11].

The rigid biphenyl core provides the necessary structural constraint to present the sialic acid mimetics in the optimal orientation for CD22 binding [10]. This structural rigidity is particularly important for achieving selectivity over other sialic acid-binding lectins, as the spatial arrangement of functional groups directly influences the specificity of protein-carbohydrate interactions [12]. The compound's synthetic accessibility and stability under physiological conditions make it an attractive starting point for the development of CD22-targeted therapeutics [10].

Template for α,α-Disubstituted Amino Acid Derivatives

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate serves as a valuable template for the synthesis of α,α-disubstituted amino acid derivatives, which are important structural elements in peptidomimetics and bioactive natural products [13] [14]. The compound's biphenyl framework provides a conformationally constrained scaffold that can be used to control the spatial orientation of amino acid side chains, leading to enhanced biological activity and improved metabolic stability [15] [14].

The formyl group at the 4' position serves as a reactive handle for the introduction of amino functionality through reductive amination reactions [13]. This transformation can be coupled with alkylation reactions at the benzylic position to generate α,α-disubstituted amino acid precursors. The biphenyl core constrains the conformational flexibility of the resulting amino acid derivatives, which is particularly valuable for the design of β-turn mimetics and other secondary structure elements [13] [16].

Synthetic methodologies have been developed that utilize the ethyl ester functionality as a masked carboxylic acid that can be revealed under mild hydrolytic conditions [13]. This approach allows for the selective deprotection of the carboxylate group without affecting other sensitive functional groups that may be present in complex synthetic intermediates. The resulting carboxylic acid can then be incorporated into peptide sequences using standard coupling reagents [14].

The biphenyl scaffold's aromatic character provides additional opportunities for π-π stacking interactions that can enhance the binding affinity of peptide-based inhibitors [13]. Research has shown that α,α-disubstituted amino acids derived from this template exhibit improved resistance to peptidase degradation while maintaining high affinity for their biological targets [14]. This combination of enhanced stability and biological activity makes these derivatives particularly attractive for the development of peptide-based therapeutics [13].

Precursor for Liquid Crystal Polymers and OLED Materials

The application of ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate as a precursor for liquid crystal polymers and organic light-emitting diode materials represents an important intersection between organic synthesis and materials science [17] [18] [19]. The compound's rigid biphenyl core and functionalizable substituents make it an ideal building block for the construction of advanced materials with precisely controlled optoelectronic properties [18] [19].

In liquid crystal polymer applications, the biphenyl scaffold provides the necessary molecular rigidity and anisotropy required for mesophase formation [20] [19]. The 4'-formyl group can be converted to various electron-withdrawing or electron-donating substituents that fine-tune the liquid crystalline transition temperatures and phase behavior [18]. Polymerization reactions involving the ethyl ester group, either through transesterification or direct polycondensation, generate high molecular weight materials with excellent thermal and mechanical properties [20].

The compound's utility in OLED materials stems from its potential for creating conjugated systems with tunable emission properties [17] [18]. The formyl group can undergo condensation reactions with electron-rich aromatic systems to extend the π-conjugation length, resulting in materials with red-shifted absorption and emission spectra [18]. The biphenyl core's twisted conformation helps prevent aggregation-caused quenching, which is a common problem in organic electroluminescent materials [17].

Research has demonstrated that systematic modification of the ester group can be used to control the solubility and film-forming properties of the resulting materials [18]. This is particularly important for solution-processable OLED materials, where uniform film formation is critical for device performance [17]. The compound's synthetic accessibility and functional group tolerance make it an attractive starting point for combinatorial approaches to materials optimization [18] [19].

XLogP3

3.2

Dates

Last modified: 07-17-2023

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